molecular formula C20H19F2N3O5 B10788533 Dolutegravir-d5

Dolutegravir-d5

Cat. No.: B10788533
M. Wt: 424.4 g/mol
InChI Key: RHWKPHLQXYSBKR-DZYLKJILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dolutegravir-d5 is a deuterated form of Dolutegravir, an antiviral agent used primarily in the treatment of HIV-1 infections. It functions as an integrase strand transfer inhibitor, blocking the integration of viral DNA into the host cell genome, a critical step in the HIV replication cycle . The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of Dolutegravir due to its enhanced stability and reduced metabolic degradation.

Chemical Reactions Analysis

Types of Reactions: Dolutegravir-d5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.

Scientific Research Applications

Dolutegravir-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Dolutegravir-d5 exerts its effects by inhibiting the HIV-1 integrase enzyme. It binds to the active site of the enzyme, blocking the strand transfer step of retroviral DNA integration into the host cell genome . This inhibition prevents the replication of the virus, thereby reducing the viral load in the patient’s body. The molecular targets involved include the integrase enzyme and the viral DNA .

Properties

Molecular Formula

C20H19F2N3O5

Molecular Weight

424.4 g/mol

IUPAC Name

(3S,7R)-N-[dideuterio-(2,3,5-trideuterio-4,6-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1/i2D,3D,6D,7D2

InChI Key

RHWKPHLQXYSBKR-DZYLKJILSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])NC(=O)C2=CN3C[C@H]4N([C@@H](CCO4)C)C(=O)C3=C(C2=O)O)F)[2H])F)[2H]

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.